molecular formula C20H21N3OS B2647487 2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-28-1

2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2647487
CAS No.: 391226-28-1
M. Wt: 351.47
InChI Key: HBXZOHTXRXTEPB-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide group, a thiadiazole ring, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic conditions. Common reagents include sulfuric acid or hydrochloric acid, which facilitate the cyclization process.

    Attachment of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction. This can be achieved by reacting the thiadiazole intermediate with 2-methylbenzoic acid in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it up or reducing it to simpler sulfur-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activities.

    Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe or inhibitor in biochemical studies to understand various biological pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring and benzamide group are known to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of benzamide.

    2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]propionamide: Contains a propionamide group.

Uniqueness

The unique combination of the benzamide group with the thiadiazole ring and multiple methyl groups distinguishes 2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide from other similar compounds. This structure may confer specific biological activities or material properties that are not present in its analogs.

Properties

IUPAC Name

2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-11-8-6-7-9-16(11)18(24)21-20-23-22-19(25-20)17-14(4)12(2)10-13(3)15(17)5/h6-10H,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXZOHTXRXTEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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